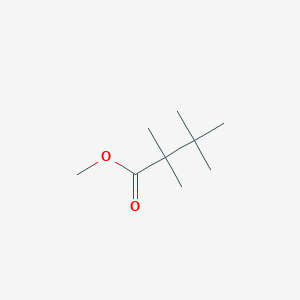

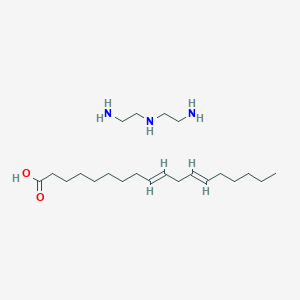

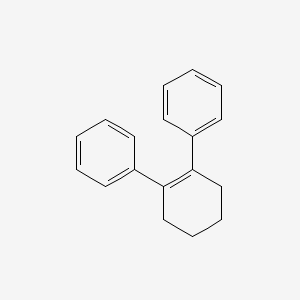

![molecular formula C12H18N4O10 B14662030 2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol CAS No. 38327-80-9](/img/structure/B14662030.png)

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2,4,6-trinitrophenol. The latter, 2,4,6-trinitrophenol, is a yellow crystalline solid known for its explosive properties and is commonly referred to as picric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[bis(2-hydroxyethyl)amino]ethanol is synthesized through the reaction of ethylene oxide with ammonia . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

- Ethylene oxide is reacted with ammonia in a controlled environment.

- The reaction mixture is then purified to isolate 2-[bis(2-hydroxyethyl)amino]ethanol.

2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The nitration process involves the following steps:

- Phenol is dissolved in concentrated sulfuric acid.

- Nitric acid is added slowly to the solution while maintaining a low temperature.

- The reaction mixture is then heated to complete the nitration process.

- The product is isolated and purified to obtain 2,4,6-trinitrophenol.

Industrial Production Methods

Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions of ethylene oxide with ammonia, followed by purification processes to ensure high purity of the product . For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol using sulfuric and nitric acids, followed by purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo substitution reactions with halogens or other electrophiles.

2,4,6-trinitrophenol undergoes reactions such as:

Reduction: It can be reduced to form aminophenols.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.

Substitution: Halogens or other electrophiles are used for substitution reactions

Major Products Formed

Oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol: Aldehydes or acids.

Reduction of 2,4,6-trinitrophenol: Aminophenols

Scientific Research Applications

2-[bis(2-hydroxyethyl)amino]ethanol is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a pH buffer.

Biology: In the preparation of biological buffers and as a stabilizer in biological assays.

Medicine: As an emulsifying agent in pharmaceutical formulations.

Industry: As a corrosion inhibitor, surfactant, and in the production of detergents.

2,4,6-trinitrophenol is used in:

Mechanism of Action

2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects by interacting with various molecular targets and pathways. It can disturb choline homeostasis and phospholipid metabolism, leading to various biological effects . The compound can also act as a surfactant, reducing surface tension in solutions .

2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy . It can also interact with proteins and other biomolecules, leading to its use as a biological stain .

Comparison with Similar Compounds

Similar Compounds

Diethanolamine: Structurally similar to 2-[bis(2-hydroxyethyl)amino]ethanol, but with two hydroxyl groups instead of three.

Monoethanolamine: Contains only one hydroxyl group and is less viscous.

Nitrophenols: Similar to 2,4,6-trinitrophenol but with different numbers and positions of nitro groups.

Uniqueness

2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, making it highly versatile in various applications . 2,4,6-trinitrophenol is unique due to its high explosive potential and its use in analytical chemistry .

Properties

CAS No. |

38327-80-9 |

|---|---|

Molecular Formula |

C12H18N4O10 |

Molecular Weight |

378.29 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C6H15NO3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2 |

InChI Key |

GNEOCXHIMMBQOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

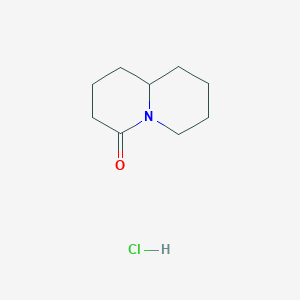

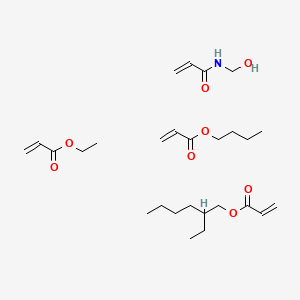

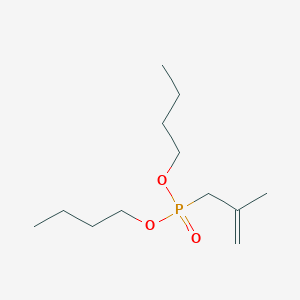

![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

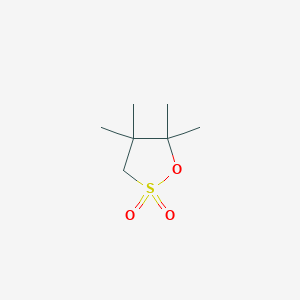

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)